![molecular formula C14H19N3O2 B1664325 ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO- CAS No. 101116-78-3](/img/structure/B1664325.png)
ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-CYANO-
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Overview
Description
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano- is a Drug / Therapeutic Agent.
Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs Synthesis
N-(2-Hydroxyphenyl)acetamide, a relative compound, serves as an intermediate in the natural synthesis of antimalarial drugs. Its production involves chemoselective monoacetylation of 2-aminophenol, utilizing Novozym 435 as a catalyst. This process is crucial in developing antimalarial pharmaceuticals (Magadum & Yadav, 2018).
Synthesis of EGFR Kinase Inhibitors
The synthesis of N-(3-Cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a related compound, is vital for creating selective EGFR kinase inhibitors. These inhibitors are significant in treating cancers by targeting specific enzymes in cancer cells (Jiang et al., 2011).
Intermediate for Novel Heterocyclic Systems
2-cyano-N-(2-hydroxyethyl) acetamide, a structurally similar compound, is an important intermediate for synthesizing various novel heterocyclic systems. These systems have broad applications in medicinal chemistry and drug development (Gouda et al., 2015).
Molecular Dynamics in Drug Delivery
Studies on N-Acetyl-p-aminophenol, a compound with a similar structure, provide insights into drug delivery mechanisms. Molecular dynamics simulations help understand how drugs interact with biological molecules like proteins (Gburski & Raczyńska, 2016).
Synthesis of Novel Compounds for Anticancer Properties
The synthesis of novel compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides can lead to the development of new drugs with potential anticancer properties. These compounds are synthesized using specific precursors and have distinct structural characteristics (Man-li, 2008).
Nitrosylated and Nitrated Derivatives for Phytotoxic Metabolites
Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides, structurally similar compounds, offer an alternative pathway to 2-Amidophenol-Derived phytotoxic metabolites. These compounds have applications in agriculture and environmental studies (Girel et al., 2022).
properties
CAS RN |
101116-78-3 |
---|---|
Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide |
InChI |
InChI=1S/C14H19N3O2/c15-9-8-14(18)17-10-2-1-3-11-19-13-6-4-12(16)5-7-13/h4-7H,1-3,8,10-11,16H2,(H,17,18) |
InChI Key |
FTQZWXKZHXMWQM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCNC(=O)CC#N |
Appearance |
Solid powder |
Other CAS RN |
101116-78-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-cyano- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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